N-butyl-4-methylphthalazin-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

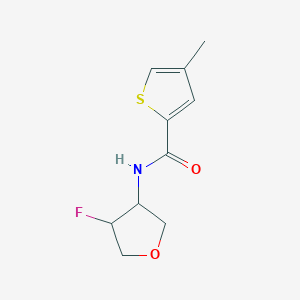

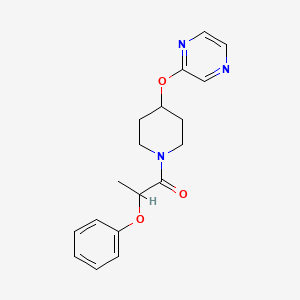

N-butyl-4-methylphthalazin-1-amine is a chemical compound with the CAS Number: 1153348-43-6 . It has a molecular weight of 215.3 . The IUPAC name for this compound is N-butyl-4-methyl-1-phthalazinamine . The physical form of this compound is a powder .

Synthesis Analysis

The synthesis of amines like N-butyl-4-methylphthalazin-1-amine can involve various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves SN2 reactions of alkyl halides with ammonia and other amines . A nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, can also be used .Molecular Structure Analysis

The InChI code for N-butyl-4-methylphthalazin-1-amine is 1S/C13H17N3/c1-3-4-9-14-13-12-8-6-5-7-11(12)10(2)15-16-13/h5-8H,3-4,9H2,1-2H3 (H,14,16) . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

N-butyl-4-methylphthalazin-1-amine is a powder with a molecular weight of 215.3 . It is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties were not available in the search results.Scientific Research Applications

1. Polymerization Processes

The study of the mechanisms of the Michael addition polymerizations of different trifunctional amines with diacrylates, including linear aliphatic amines, explored their reactivity and formation of linear poly(amino ester)s, which are significant in polymer chemistry (Wu et al., 2004).

2. Antithrombotic Properties

Research on 4-aryl- and 4-arylalkyl-1-phthalazinamines, including N-butyl-4-methylphthalazin-1-amine derivatives, demonstrated significant antithrombotic properties and antiplatelet activity, highlighting their potential in therapeutic applications (M. Johnsen et al., 2003).

3. Reaction Mechanisms in Organic Chemistry

The study of amination of organolithium reagents with methyllithium-alkoxyamines, including n-butyl derivatives, provided insights into the methodology and analysis of reaction mechanisms, relevant for the synthesis of amines in organic chemistry (P. Beak et al., 1986).

4. Dynamic Coatings in Capillary Electrophoresis

Investigations into the use of dynamic coatings, such as amines to oligo-amines, in capillary electrophoresis provided insights into their mechanisms of action and efficiency, enhancing understanding of macromolecular interactions (P. Righetti et al., 2001).

5. Dissociation Constants of Amines

Research on the dissociation constants of a variety of amines, including cyclic and tertiary amines, helped understand the influence of structural factors on their properties, crucial for chemical and pharmaceutical applications (Aravind V. Rayer et al., 2014).

6. Asymmetric Synthesis of Amines

Studies on N-tert-Butanesulfinyl imines for the asymmetric synthesis of amines, including the use of butyl derivatives, contributed significantly to the development of new methodologies in the synthesis of enantioenriched amines (J. Ellman et al., 2002).

7. Amine Volatility in CO2 Capture

Research on the volatility of amines, including butyl derivatives, in CO2 capture processes provided valuable data for environmental and process engineering, influencing the design and optimization of CO2 capture systems (T. Nguyen et al., 2010).

8. Chemiluminescence Derivatization in Liquid Chromatography

The development of highly sensitive chemiluminescence derivatization reagents for amines in liquid chromatography, including butyl derivatives, offered advancements in analytical chemistry, especially in sensitive detection methods (J. Ishida et al., 1995).

9. Amination of 1,2,4-Triazines

Studies on the amination of 1,2,4-triazines by potassium amide in liquid ammonia and phenyl phosphorodiamidate, including butyl derivatives, added to the understanding of reaction mechanisms and substitution processes in heterocyclic chemistry (A. Rykowski et al., 1982).

10. Imidazo-azines Synthesis by Flash Vacuum Thermolysis

Research on the flash vacuum thermolysis of tert-butylimines of various carbaldehydes, leading to the synthesis of imidazoazines, contributed to the development of new synthetic methodologies in organic chemistry (Katarzyna Justyna et al., 2017).

11. Aromatic Nucleophilic Substitution Reactions

The study of aromatic nucleophilic substitution reactions of 1-dialkylamino-2,4-dinitronaphthalene with primary or secondary amines, including butyl derivatives, provided insights into amine exchange processes, relevant for synthetic chemistry applications (S. Sekiguchi et al., 1988).

Safety and Hazards

properties

IUPAC Name |

N-butyl-4-methylphthalazin-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-3-4-9-14-13-12-8-6-5-7-11(12)10(2)15-16-13/h5-8H,3-4,9H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSWEIMPDUMMMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NN=C(C2=CC=CC=C21)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-4-methylphthalazin-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2467144.png)

![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-3-carboxylic acid](/img/structure/B2467147.png)

![5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B2467148.png)

![(E)-4-(Dimethylamino)-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]but-2-enamide](/img/structure/B2467151.png)

methanone](/img/structure/B2467152.png)

![9-(5-chloro-2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2467154.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2467159.png)

![N-(4-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2467161.png)

![2-[1-[2-(2-Methoxyphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2467166.png)